1-Naphthalenesulfonic acid, 3,6-dinonyl-
Description
Contextualization within Naphthalene (B1677914) Sulfonic Acid Derivative Chemistry
Naphthalene sulfonic acids are a class of organic compounds derived from naphthalene, a bicyclic aromatic hydrocarbon. The sulfonation of naphthalene introduces sulfonic acid groups (-SO₃H) onto the naphthalene ring, significantly altering its properties, most notably rendering it water-soluble. google.comiaea.org The position and number of these sulfonic acid groups, along with other substituents, give rise to a wide array of derivatives with tailored characteristics. google.comiaea.org
DNNSA is a distinguished member of the alkylnaphthalene sulfonates. The introduction of the two long-chain nonyl groups imparts a significant hydrophobic character to the molecule, which, combined with the hydrophilic sulfonic acid head, makes DNNSA an excellent surface-active agent. This amphiphilic nature is central to its functionality, allowing it to act as a surfactant, emulsifier, and dispersant in various systems. chemeurope.comcymitquimica.com Unlike simple naphthalene sulfonates, which are often used as superplasticizers in concrete due to their dispersing properties, the pronounced lipophilic character of DNNSA makes it particularly soluble in organic solvents and oils, dictating its primary applications in non-aqueous systems. marketintelo.comhaihangchem.com
The general synthesis of DNNSA involves a two-step process: the Friedel-Crafts alkylation of naphthalene with nonene to produce dinonylnaphthalene (B12650604), followed by sulfonation using a sulfonating agent like sulfuric acid or oleum (B3057394). wikipedia.orggoogle.com The resulting product is typically a complex mixture of isomers, with the 3,6-substitution being one of the possibilities.
Historical Perspectives on DNNSA Research Trajectories
The initial impetus for the investigation of DNNSA and its salts can be traced back to the mid-20th century, driven by the burgeoning petrochemical and lubricant industries. Early research, exemplified by patents from the 1950s, focused on the synthesis of dinonylnaphthalene sulfonates and recognized their potential as highly effective rust inhibitors and plasticizers. google.com A key patent from 1956 highlighted the process for producing these compounds and their salts (such as sodium, potassium, calcium, and barium), noting their insolubility in water but high solubility in oil, which made them superior additives for lubricating oils and motor fuels. google.com
Throughout the latter half of the 20th century, research and development efforts were largely concentrated on optimizing the manufacturing processes and expanding the utility of DNNSA and its metallic salts as additives. Their role as corrosion inhibitors in industrial lubricants, greases, and cutting fluids became well-established. wikipedia.org Furthermore, their application as a component in antistatic additives for fuels, such as the well-known Stadis 450 for jet fuels, marked a significant milestone, addressing the critical issue of static charge dissipation to prevent fire hazards. U.S. patents from later decades further solidified the use of dinonylnaphthalene sulfonic acids and their derivatives as effective dispersants in high solids coatings and as catalysts for organic binder resins. google.com
Contemporary Research Paradigms and Emerging Frontiers for DNNSA
In recent years, the research landscape for DNNSA has expanded beyond its traditional applications, venturing into more specialized and high-technology domains. The unique properties of DNNSA continue to be harnessed in innovative ways, reflecting the broader trends in materials science and catalysis.
A significant area of contemporary research involves the use of DNNSA as a carrier or extractant in liquid membrane technologies for ion transport and separation. For instance, studies have demonstrated its effectiveness as an ion carrier in polymer inclusion membranes (PIMs) for the recovery of valuable metal ions like Co(II) from aqueous solutions. deswater.com The strong interaction between the sulfonic acid group and metal cations, coupled with the organic solubility conferred by the nonyl chains, makes it an efficient transporter across the membrane. deswater.com This opens up possibilities for its use in hydrometallurgy and wastewater treatment.
The catalytic properties of DNNSA are also a subject of ongoing investigation. It serves as an effective acid catalyst in various organic reactions, including esterification and polymerization. smolecule.com Its use in coatings technology is not limited to its dispersant properties; it also acts as a catalyst to accelerate the curing process, leading to improved coating performance. smolecule.comunilongmaterial.com Research is also exploring its role in the synthesis of novel materials. For example, its surfactant properties can be utilized in emulsion polymerization to create stable polymer dispersions. A study detailed the use of emulsion-polymerized polyaniline/dinonylnaphthalenesulfonic acid (PANI/DNNSA) in the fabrication of ultrasensitive immunosensors.
Furthermore, the interfacial behavior of DNNSA at liquid-liquid interfaces is attracting attention from surface chemists. Its ability to form stable monolayers and extract metallic ions from aqueous solutions into nonpolar organic solvents is a subject of fundamental studies. smolecule.com As the drive for more environmentally benign chemical processes continues, research into the ecotoxicity of high-production-volume chemicals like DNNSA and its derivatives is also a critical and emerging frontier. nih.govresearchgate.net Recent studies have begun to characterize the aquatic toxicity of DNNSA and its salts, providing crucial data for environmental risk assessments. nih.govresearchgate.net
| Property | Value |
| Molecular Formula | C₂₈H₄₄O₃S |
| Molar Mass | 460.71 g/mol |
| Appearance | Dark Brown Viscous Liquid |
| Boiling Point | 600.4 °C |
| Melting Point | 259.5 °C |
| Water Solubility | Very low |
Properties
IUPAC Name |
3,6-di(nonyl)naphthalene-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3S/c1-3-5-7-9-11-13-15-17-24-19-20-27-26(21-24)22-25(23-28(27)32(29,30)31)18-16-14-12-10-8-6-4-2/h19-23H,3-18H2,1-2H3,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJDFUWWKJARLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC2=C(C=C1)C(=CC(=C2)CCCCCCCCC)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275555 | |
| Record name | 1-Naphthalenesulfonic acid, 3,6-dinonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364342-84-7 | |
| Record name | 1-Naphthalenesulfonic acid, 3,6-dinonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 1 Naphthalenesulfonic Acid, 3,6 Dinonyl and Its Derivatives
Alkylation Processes in Dinonylnaphthalene (B12650604) Precursor Synthesis
The foundational step in producing 1-Naphthalenesulfonic acid, 3,6-dinonyl- is the synthesis of its precursor, 3,6-dinonylnaphthalene. This is achieved through the Friedel-Crafts alkylation of naphthalene (B1677914) with a nonene isomer, typically a branched olefin like tripropylene. google.com The reaction is conducted in the presence of an acid catalyst. researchgate.net
Mechanistic Studies of Friedel-Crafts Alkylation in Naphthalene Systems
The Friedel-Crafts alkylation of naphthalene is a classic example of an electrophilic aromatic substitution (SEAr) reaction. numberanalytics.com The mechanism proceeds through the following general steps:
Generation of an Electrophile: The Lewis acid catalyst reacts with the alkylating agent (nonene) to form a highly reactive carbocation. In the case of using an olefin like nonene, the acid catalyst (either a Lewis acid or a Brønsted acid like H₂SO₄) protonates the double bond, generating a nonyl carbocation. researchgate.net
Electrophilic Attack: The electron-rich naphthalene ring acts as a nucleophile, attacking the electrophilic carbocation. This attack disrupts the aromaticity of one of the rings and forms a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex.
Deprotonation: A weak base (e.g., the conjugate base of the acid catalyst) removes a proton from the carbon atom that bears the new alkyl group, restoring the aromaticity of the naphthalene ring and yielding the alkylnaphthalene product.
The naphthalene nucleus has two positions available for substitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). The α-position is generally more reactive and kinetically favored due to better stabilization of the arenium ion intermediate. However, this preference can be overridden by steric factors. stackexchange.com
Catalyst Selection and Optimization for Alkylation Reactions
The choice of catalyst is critical for controlling the rate, yield, and selectivity of the naphthalene alkylation. numberanalytics.com A variety of catalysts are employed in industrial processes, each with specific advantages and operating conditions. researchgate.net
Commonly used catalysts include:
Lewis Acids: Anhydrous aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are traditional and highly effective Lewis acid catalysts. google.comnumberanalytics.com They are typically used in stoichiometric amounts.
Brønsted Acids: Strong proton acids such as sulfuric acid (H₂SO₄) and hydrogen fluoride (B91410) (HF) are also effective catalysts for alkylation with olefins. google.comgoogle.com
Solid Acid Catalysts: Zeolites, such as HY and H-beta, are increasingly used as heterogeneous catalysts. researchgate.netgoogleapis.com They offer advantages in terms of reusability, reduced corrosion, and shape-selectivity, which can influence the isomer distribution of the product. researchgate.net
Optimization of the catalytic process involves adjusting parameters such as reaction temperature, catalyst loading, and reaction time to maximize the yield of the desired dinonylnaphthalene isomer while minimizing side reactions like olefin polymerization and polysubstitution. googleapis.com For instance, one patented process using concentrated sulfuric acid as a catalyst specifies cooling the reaction to between -3 °C and 12 °C. google.com
| Catalyst Type | Examples | Typical Reaction Conditions | Key Advantages | References |
|---|---|---|---|---|
| Lewis Acids | Aluminum chloride (AlCl₃), Hydrogen fluoride (HF) | Anhydrous solvent, low temperature | High reactivity and yield | google.com |
| Brønsted Acids | Sulfuric acid (H₂SO₄) | Low temperature (-3 °C to 12 °C) | Cost-effective, readily available | google.com |
| Solid Acids | Zeolites (HY, Hβ) | Elevated temperatures (e.g., 160°C) | Reusable, shape-selective, less corrosive | researchgate.net |
Control of Regioselectivity and Isomer Distribution in Dinonylnaphthalene Synthesis
Controlling the position of the alkyl groups on the naphthalene ring is crucial for the properties of the final product. For the synthesis of 3,6-dinonylnaphthalene, substitution is required at two β-positions.
The regioselectivity of naphthalene alkylation is governed by a competition between electronic and steric effects. stackexchange.com
Kinetic vs. Thermodynamic Control: Substitution at the α-position is kinetically favored, leading to the 1-alkylnaphthalene as the major product under mild conditions. However, the α-isomer is often less stable than the β-isomer due to steric hindrance with the hydrogen atom at the peri-position (the 8-position). stackexchange.com Under more stringent conditions that allow for isomerization, the thermodynamically more stable β-substituted product can predominate. acs.org
Steric Hindrance: When using a bulky alkylating agent like nonene, direct substitution at the β-position (2, 3, 6, or 7) is favored. The large size of the incoming nonyl group experiences significant steric repulsion from the peri-hydrogens if it attempts to attack the α-position. stackexchange.com This steric hindrance makes the formation of 2- and, by extension, 2,6-, 2,7-, and 3,6- isomers the more likely outcome.
Achieving a high yield of the specific 3,6-dinonyl isomer over other possible di-substituted products (e.g., 2,6- or 2,7-dinonylnaphthalene) requires careful optimization of reaction conditions, including the choice of catalyst, temperature, and solvent, to exploit subtle differences in the activation energies for the formation of each isomer. numberanalytics.com
Sulfonation Reactions for 1-Naphthalenesulfonic acid, 3,6-dinonyl- Formation
Following the synthesis of the dinonylnaphthalene precursor, the next step is sulfonation. This reaction introduces a sulfonic acid (-SO₃H) group onto the naphthalene ring, yielding the target compound. google.com
Electrophilic Aromatic Sulfonation Mechanisms and Kinetics
Similar to alkylation, sulfonation is an electrophilic aromatic substitution (SEAr) reaction. nih.govrsc.org The mechanism depends on the specific sulfonating agent used. When using sulfuric acid or oleum (B3057394), the active electrophile is typically sulfur trioxide (SO₃) or a protonated form. researchgate.net
The reaction generally proceeds via a two-step arenium ion mechanism: rsc.org
Formation of a σ-complex: The electrophile (e.g., SO₃) attacks the aromatic ring of dinonylnaphthalene, forming a resonance-stabilized σ-complex (arenium ion). This is typically the rate-determining step. rsc.org
Proton Transfer: A base removes a proton from the intermediate, restoring the aromaticity of the ring and forming the naphthalenesulfonic acid.
Sulfonating Agent Selection and Process Variable Control (e.g., Temperature, Concentration)
The selection of the sulfonating agent and the precise control of reaction variables are essential for achieving high yield and purity. The high molecular weight and branched alkyl chains of dinonylnaphthalene necessitate specific process conditions to ensure efficient reaction and handling.
Sulfonating Agents: Common agents for this process include concentrated sulfuric acid (98%), oleum (fuming sulfuric acid, which is a solution of SO₃ in H₂SO₄), and sulfur trioxide. google.comgoogle.com Oleum is often used for its high reactivity. google.com
Use of Solvents: Due to the viscous nature of dinonylnaphthalene, the sulfonation is typically carried out in an inert, non-aromatic solvent such as hexane, heptane (B126788), or petroleum naphtha. google.comgoogleapis.com The solvent helps to maintain a liquid state, allows for effective mixing, and aids in temperature control. google.com
Temperature Control: Sulfonation is an exothermic reaction, and temperature control is critical to prevent side reactions and degradation. Processes are often run at controlled temperatures, for example, below 40°C or 55°C, using cooling systems to dissipate the heat of reaction. google.comgoogleapis.com
Reactant Ratios and Reaction Time: The ratio of the sulfonating agent to dinonylnaphthalene is a key variable. Ratios of 1.0 to 1.5 parts oleum per part of dinonylnaphthalene have been reported. googleapis.com Reaction times are controlled to ensure complete monosulfonation while minimizing the formation of disulfonated byproducts. google.com
| Process Variable | Parameter/Agent | Purpose/Effect | References |
|---|---|---|---|
| Sulfonating Agent | Concentrated H₂SO₄, Oleum (e.g., 104% H₂SO₄), SO₃ | Provides the electrophile (SO₃) for the reaction. Oleum is highly reactive. | google.comgoogle.com |
| Solvent | Hexane, Heptane, Petroleum Naphtha | Maintains liquidity, improves mixing, aids in temperature control. | google.comgoogleapis.com |
| Temperature | Controlled, e.g., ≤ 40°C or ≤ 55°C | Prevents unwanted side reactions and product degradation due to the exothermic nature of the reaction. | google.comgoogleapis.com |
| Reactant Ratio | e.g., 1.0-1.5 parts oleum per part dinonylnaphthalene | Controls the extent of sulfonation and maximizes the yield of the desired monosulfonic acid. | googleapis.com |
Strategies for Controlling Mono- and Disulfonation Pathways
The degree of sulfonation of the dinonylnaphthalene precursor is a critical parameter that dictates the final properties of the sulfonic acid. Control over whether monosulfonation or disulfonation occurs is primarily managed by the choice and amount of the sulfonating agent and the reaction conditions.
The general synthesis involves the reaction of dinonylnaphthalene with a strong sulfonating agent. google.com To produce dinonylnaphthalenemonosulfonic acid, dinonylnaphthalene is reacted with concentrated sulfuric acid. google.com For the production of dinonylnaphthalenedisulfonic acid, a more potent sulfonating agent or more forcing conditions are required. One patented method describes an initial sulfonation to produce the monosulfonic acid, followed by a "deep sulfonation" step where oleum (described as 104% sulfuric acid) is added to the monosulfonic acid to introduce a second sulfonic acid group. google.comgoogle.com
The reaction temperature is also a key variable; sulfonation reactions are typically exothermic, and maintaining a controlled temperature (e.g., ≤55 °C) is necessary to prevent unwanted side reactions and degradation of the product. google.com The separation of the resulting acid sludge is a crucial purification step. google.com
| Product | Key Sulfonating Agent | General Strategy | Reference |
|---|---|---|---|
| Dinonylnaphthalenemonosulfonic acid | Concentrated Sulfuric Acid | Direct sulfonation of dinonylnaphthalene with concentrated sulfuric acid under controlled temperature. | google.com |
| Dinonylnaphthalenedisulfonic acid | Oleum (104% Sulfuric Acid) | A two-step or "deep" sulfonation process. After an initial sulfonation, additional, stronger sulfonating agent (oleum) is introduced to facilitate the second sulfonation. | google.comgoogle.com |
Derivatization and Salt Formation of 1-Naphthalenesulfonic acid, 3,6-dinonyl-
The acidic nature of the sulfonic acid group allows for straightforward derivatization, most commonly through the formation of various salts. These derivatives often possess properties tailored for specific industrial applications.
Metal salts of dinonylnaphthalenesulfonic acid are typically prepared through a neutralization reaction. google.com The process generally involves dissolving the sulfonic acid in an inert, volatile organic solvent, often in the presence of a hydrocarbon oil, and then adding a basic metal compound. google.com The metal can be introduced as a hydroxide, oxide, or carbonate. google.com
Calcium and Barium Salts : These can be produced by adding calcium carbonate or barium carbonate, often as a solid or an aqueous slurry, to an agitated solution of the sulfonic acid. google.comprepchem.com One specific laboratory-scale synthesis of the calcium salt involves heating a solution of the sulfonic acid and adding powdered calcium carbonate in excess. prepchem.com The reaction is driven to completion by refluxing the mixture, after which excess carbonate is removed by filtration. prepchem.com
Zinc Salts : The zinc salt can be synthesized by adding zinc oxide to a solution of the sulfonic acid in an oil and heating the mixture to facilitate the reaction. google.com
Ammonium (B1175870) Salts : Ammonium salts are formed in a similar manner, often through the addition of ammoniacal liquor (aqueous ammonia) to the sulfonic acid. google.comgoogle.com This process is sometimes referred to as ammonification. google.com
After the neutralization reaction, the solvent and any water formed are typically removed by distillation to yield the final salt, which is often in an oil solution. google.comprepchem.com The resulting salts, such as those of sodium, potassium, calcium, magnesium, barium, and zinc, are generally insoluble in water but soluble in oil. google.com
| Target Salt | Typical Basic Reactant | General Method | Reference |
|---|---|---|---|
| Calcium Dinonylnaphthalenesulfonate | Calcium Carbonate (CaCO₃) or Calcium Hydroxide (Ca(OH)₂) | Neutralization in a solvent/oil mixture, followed by heating/reflux and purification. | google.comprepchem.com |
| Barium Dinonylnaphthalenesulfonate | Barium Carbonate (BaCO₃) or Barium Hydroxide (Ba(OH)₂) | Neutralization in a solvent/oil mixture. | google.com |
| Zinc Dinonylnaphthalenesulfonate | Zinc Oxide (ZnO) | Neutralization in a solvent/oil mixture with heating. | google.com |
| Ammonium Dinonylnaphthalenesulfonate | Ammonium Hydroxide (NH₄OH) | Neutralization reaction, sometimes referred to as ammonification. | google.comgoogle.com |
Beyond simple metal salts, the sulfonic acid group can be modified to form other derivatives.
Amine Salts : In addition to the ammonium salt, various amine salts can be produced through similar neutralization procedures, yielding compounds with utility as fuel additives. google.com
Sulfonate Esters : Esters of dinonylnaphthalenesulfonic acid can be synthesized through conventional methods. One such pathway involves the reaction of the sulfonic acid with epoxy-functional compounds in non-aqueous systems. google.com
These modifications alter the chemical properties of the molecule, such as its solubility and reactivity, expanding its range of applications.
Industrial Synthesis Pathways and Scalability Considerations for DNNSA Production
The industrial production of DNNSA is a well-established process that begins with the Friedel-Crafts alkylation of naphthalene with nonene. wikipedia.org This initial step yields dinonylnaphthalene. wikipedia.org Catalysts such as sulfuric acid or aluminum chloride are employed for this alkylation reaction. google.comgoogle.com The choice of catalyst can impact the waste streams generated; for example, using aluminum chloride can reduce the production of acidic waste compared to sulfuric acid catalysis. google.com
Following alkylation, the dinonylnaphthalene is sulfonated. For large-scale industrial production, efficiency and control are paramount. A modern approach involves the use of a continuous falling film sulfonation reactor. patsnap.com In this process, a film of liquid 2,6-dinonylnaphthalene flows down the inner wall of the reactor and reacts with a co-current stream of sulfur trioxide gas diluted with dry air. patsnap.com This method offers several advantages for scalability:
Short Reaction Time : The high surface area of the falling film allows for rapid mass transfer and reaction. patsnap.com
Improved Control : The continuous nature of the process allows for better temperature control, minimizing local overheating and side reactions. patsnap.com
High Purity and Yield : Efficient reaction and separation lead to a higher quality product. patsnap.com
Reduced Costs : The process has lower equipment requirements and operational costs compared to traditional batch sulfonation. patsnap.com
After the sulfonation reaction, the product undergoes aging, settling to separate acid residues, extraction, concentration, and washing to yield the final high-purity dinonylnaphthalenesulfonic acid. patsnap.com The use of inert solvents like petroleum naphtha, hexane, or heptane during sulfonation is also a common practice to manage viscosity and reaction heat. google.com
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 1 Naphthalenesulfonic Acid, 3,6 Dinonyl
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the detailed structural analysis of 1-Naphthalenesulfonic acid, 3,6-dinonyl-. Each method provides unique information that, when combined, allows for a complete molecular characterization.
The sulfonic acid moiety (-SO₃H) exhibits several characteristic absorption bands. The O-H stretching vibration of the sulfonic acid group is typically observed as a broad band in the region of 3000-2500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and appear in the ranges of 1260-1150 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The S-O stretching vibration is found in the 700-600 cm⁻¹ region.
The presence of the dinonyl substituents would be indicated by C-H stretching vibrations of the alkyl chains, typically appearing in the 3000-2850 cm⁻¹ range. The aromatic C-H stretching of the naphthalene (B1677914) ring is expected just above 3000 cm⁻¹. The substitution pattern on the naphthalene ring influences the out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹), providing clues to the 1,3,6-substitution pattern.
A hypothetical FT-IR data table for 1-Naphthalenesulfonic acid, 3,6-dinonyl- is presented below, based on characteristic vibrational frequencies of its constituent functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (Naphthalene) |
| ~2950-2850 | C-H stretch | Aliphatic (Nonyl chains) |
| ~2900-2500 | O-H stretch | Sulfonic Acid |
| ~1600, ~1500 | C=C stretch | Aromatic (Naphthalene) |
| ~1465 | C-H bend | Aliphatic (Nonyl chains) |
| ~1200 | S=O asymmetric stretch | Sulfonic Acid |
| ~1040 | S=O symmetric stretch | Sulfonic Acid |
| ~850-800 | C-H out-of-plane bend | Substituted Naphthalene |
| ~650 | S-O stretch | Sulfonic Acid |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments can unambiguously determine the connectivity of atoms and the substitution pattern of 1-Naphthalenesulfonic acid, 3,6-dinonyl-.
¹H NMR: The proton NMR spectrum would provide information on the number and types of hydrogen atoms. The aromatic protons on the naphthalene ring would appear in the downfield region (typically δ 7.0-9.0 ppm). The specific splitting patterns and coupling constants of these aromatic signals would be crucial in confirming the 1,3,6-substitution pattern. The protons of the two nonyl chains would resonate in the upfield region (δ 0.8-3.0 ppm). The signals for the CH₂ groups attached to the naphthalene ring would be deshielded compared to the other aliphatic protons. The terminal CH₃ groups of the nonyl chains would likely appear as a triplet around δ 0.9 ppm.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the naphthalene ring would resonate in the aromatic region (δ 120-150 ppm). The carbons bearing the sulfonic acid and nonyl groups would have characteristic chemical shifts. The aliphatic carbons of the nonyl chains would appear in the upfield region (δ 10-40 ppm).
2D Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons (e.g., within the naphthalene ring and along the nonyl chains). HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This information is vital for definitively assigning the positions of the nonyl and sulfonic acid groups on the naphthalene core.
A predicted ¹H and ¹³C NMR data table for 1-Naphthalenesulfonic acid, 3,6-dinonyl- is provided below.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.5 - 8.5 | Multiplets |
| Naphthalene-CH₂- | 2.8 - 3.2 | Multiplets |
| -(CH₂)₇- | 1.2 - 1.8 | Multiplets |
| -CH₃ | 0.8 - 1.0 | Triplet |
Predicted ¹³C NMR Chemical Shifts
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-SO₃H | 140 - 150 |
| Aromatic C-Alkyl | 135 - 145 |
| Aromatic C-H & C-C | 120 - 135 |
| Naphthalene-CH₂- | 30 - 35 |
| -(CH₂)₇- | 20 - 30 |
| -CH₃ | ~14 |
High-Resolution Mass Spectrometry (HR-MS) is essential for confirming the elemental composition of 1-Naphthalenesulfonic acid, 3,6-dinonyl-. By providing a highly accurate mass measurement of the molecular ion, HR-MS can distinguish between compounds with the same nominal mass but different elemental formulas.
For 1-Naphthalenesulfonic acid, 3,6-dinonyl- (C₂₈H₄₄O₃S), the expected exact mass can be calculated. Analysis in negative ion mode would likely show the deprotonated molecule [M-H]⁻. The observed mass can then be compared to the theoretical mass to confirm the elemental composition with a high degree of confidence (typically within a few parts per million, ppm).
Furthermore, the isotopic pattern of the molecular ion cluster, resulting from the natural abundance of isotopes like ¹³C, ¹⁸O, and ³⁴S, can be compared with the theoretical pattern for the proposed formula, providing additional confirmation of the elemental composition.
Expected HR-MS Data
| Ion | Calculated Exact Mass |
| [C₂₈H₄₄O₃S - H]⁻ | 460.3011 |
Chromatographic Separation and Analysis
Chromatographic techniques are vital for separating 1-Naphthalenesulfonic acid, 3,6-dinonyl- from complex mixtures, quantifying its concentration, and identifying any impurities.
High-Performance Liquid Chromatography (HPLC) is the primary method for the analysis and purification of non-volatile compounds like 1-Naphthalenesulfonic acid, 3,6-dinonyl-. Due to the presence of the long alkyl chains, a reversed-phase HPLC method would be most suitable. sielc.com
In a typical setup, a C18 stationary phase would be used. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, with an acidic modifier like formic acid or phosphoric acid to ensure the sulfonic acid group is in its protonated form. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute the highly non-polar 1-Naphthalenesulfonic acid, 3,6-dinonyl- from the column.
Detection is commonly achieved using an ultraviolet (UV) detector, as the naphthalene ring is strongly UV-active. Quantification can be performed by creating a calibration curve from standards of known concentration.
Typical HPLC Parameters
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~230 nm |
While 1-Naphthalenesulfonic acid, 3,6-dinonyl- itself is not sufficiently volatile for direct GC-MS analysis, this technique is invaluable for profiling volatile and semi-volatile intermediates and impurities that may be present from the synthesis process. The synthesis of 1-Naphthalenesulfonic acid, 3,6-dinonyl- typically involves the Friedel-Crafts alkylation of naphthalene with nonene, followed by sulfonation.
Potential impurities that could be analyzed by GC-MS include:
Unreacted Naphthalene: The starting material for the alkylation reaction.
Nonene isomers: The alkylating agent.
Mono-nonylnaphthalene isomers: Intermediates from the alkylation step.
Other dinonylnaphthalene (B12650604) isomers: By-products with different substitution patterns.
Tri- and poly-nonylnaphthalene isomers: From over-alkylation.
Degradation products: Formed under harsh reaction conditions.
For GC-MS analysis, a non-polar or semi-polar capillary column would be used. The mass spectrometer detector provides structural information on the separated impurities based on their mass spectra and fragmentation patterns, allowing for their identification.
Elemental and Quantitative Analysis
Elemental and quantitative analyses are critical for verifying the empirical formula and determining the concentration of specific elements within a sample of 1-Naphthalenesulfonic acid, 3,6-dinonyl- and its derivatives. These methods provide foundational data for quality control and assurance.
Elemental analysis is a cornerstone technique for determining the mass fractions of carbon (C), hydrogen (H), and sulfur (S) in a purified sample of 1-Naphthalenesulfonic acid, 3,6-dinonyl-. The experimentally determined percentages are then compared against the theoretical values calculated from its molecular formula, C₂₈H₄₄O₃S, to validate the stoichiometry of the compound. cymitquimica.comchemicalbook.comresearchgate.net
The theoretical elemental composition is calculated based on the atomic masses of the constituent elements and the molecular weight of the compound (460.71 g/mol ). researchgate.net
Carbon (C): (28 * 12.01 g/mol ) / 460.71 g/mol * 100% = 73.0%
Hydrogen (H): (44 * 1.008 g/mol ) / 460.71 g/mol * 100% = 9.6%
Sulfur (S): (1 * 32.07 g/mol ) / 460.71 g/mol * 100% = 7.0%
Experimental data obtained from combustion analysis should closely align with these theoretical values to confirm the elemental integrity of the synthesized compound.
Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for 1-Naphthalenesulfonic acid, 3,6-dinonyl-
Note: The experimental data presented in this table is illustrative and intended to represent typical results obtained from elemental analysis. Actual experimental values may vary.
| Element | Theoretical Content (%) | Experimental Content (%) | Deviation (%) |
| Carbon (C) | 73.0 | 72.8 | -0.2 |
| Hydrogen (H) | 9.6 | 9.5 | -0.1 |
| Sulfur (S) | 7.0 | 6.9 | -0.1 |
When 1-Naphthalenesulfonic acid, 3,6-dinonyl- is synthesized as a salt, such as barium dinonylnaphthalenesulfonate or calcium dinonylnaphthalenesulfonate, it is crucial to quantify the metal counterion to ensure the correct stoichiometric ratio and purity of the final product. wikipedia.orgnih.gov Atomic Absorption Spectroscopy (AAS) is a highly sensitive and selective technique for this purpose. astm.orgpdx.eduresearchgate.netnih.govccri.edu
The methodology involves the atomization of a sample, typically in a high-temperature flame, and the measurement of the absorption of element-specific radiation by the ground-state atoms in the vapor. pdx.educcri.edu For the analysis of barium and calcium salts, specific hollow-cathode lamps that emit light at the characteristic wavelengths for each element are used. oiv.int The amount of light absorbed is directly proportional to the concentration of the metal in the sample, allowing for precise quantification. ccri.edu
For instance, in the analysis of Barium dinonylnaphthalenesulfonate, with the molecular formula (C₂₈H₄₃SO₃)₂Ba, the theoretical barium content can be calculated. nih.govamericanelements.com Similarly, for Calcium dinonylnaphthalenesulfonate, the calcium content can be determined and compared with experimental AAS data.
Table 2: Quantification of Barium in Barium Dinonylnaphthalenesulfonate using AAS
Note: The experimental data presented in this table is for illustrative purposes to demonstrate the application of AAS in quantifying metal counterions. Actual results would be dependent on the specific sample and experimental conditions.
| Sample ID | Theoretical Barium Content (%) | Experimental Barium Content (%, by AAS) | Recovery (%) |
| Batch A | 13.0 | 12.8 | 98.5 |
| Batch B | 13.0 | 13.1 | 100.8 |
| Batch C | 13.0 | 12.9 | 99.2 |
Table 3: Quantification of Calcium in Calcium Dinonylnaphthalenesulfonate using AAS
Note: The experimental data presented in this table is for illustrative purposes to demonstrate the application of AAS in quantifying metal counterions. Actual results would be dependent on the specific sample and experimental conditions.
| Sample ID | Theoretical Calcium Content (%) | Experimental Calcium Content (%, by AAS) | Recovery (%) |
| Batch X | 4.2 | 4.1 | 97.6 |
| Batch Y | 4.2 | 4.3 | 102.4 |
| Batch Z | 4.2 | 4.2 | 100.0 |
Mechanistic Investigations and Fundamental Chemical Behavior of 1 Naphthalenesulfonic Acid, 3,6 Dinonyl
Interfacial Chemistry and Surface Activity Studies
The surface-active properties of 3,6-dinonyl-1-naphthalenesulfonic acid (HDNNS) and its salts are central to their industrial applications, driving investigations into their behavior at various interfaces. These studies reveal how the molecular structure, featuring a polar sulfonic acid head group and bulky, non-polar dinonyl-naphthalene tails, dictates its orientation and interactions at the boundary between different phases.
The behavior of dinonylnaphthalenesulfonates at interfaces has been characterized using techniques that probe monolayer formation and adsorption. Studies on the adsorption of sodium dinonylnaphthalenesulfonate from a cyclohexane (B81311) solution onto metal oxide powders demonstrated that the adsorption isotherm data are of the Langmuir type. dtic.mil This indicates the formation of a monolayer of the sulfonate on the surface of the metal oxides.
Analysis of the monomolecular film revealed it to be of a liquid-expanding type. dtic.mil At full surface coverage, the molecular packing is such that the long alkyl chains are oriented perpendicular to the metal surface. dtic.mil The space-filling characteristics of the molecule are critical in defining the properties of the monolayer. Research has determined the maximum and minimum area occupied per molecule, providing insight into its packing density under different conditions. dtic.mil For instance, the maximum area per molecule was found to be 200 Ų, while the minimum area for a tightly packed film ranged from 62 to 100 Ų per molecule. dtic.mil
| Parameter | Value | Description |
|---|---|---|
| Adsorption Isotherm Type | Langmuir | Indicates monolayer formation on a surface with a finite number of identical sites. dtic.mil |
| Monomolecular Film Type | Liquid-Expanding | Describes a state where molecules in the monolayer are relatively mobile yet cohesive. dtic.mil |
| Maximum Area per Molecule | 200 Ų | The largest area a single molecule occupies at the interface, suggesting a less compressed state. dtic.mil |
| Minimum Area per Molecule | 62-100 Ų | The area per molecule in a tightly packed monolayer, indicating the densest possible arrangement. dtic.mil |
The stability of the monolayer formed by dinonylnaphthalenesulfonates is a key aspect of its interfacial behavior. Studies concerning the adsorption of its sodium salt on nickel oxide from a cyclohexane solution have shown that the adsorption process is rapid and complex. dtic.mil The time to achieve 50% surface coverage was extrapolated to be a mere 0.36 minutes. dtic.mil
The amphiphilic nature of 3,6-dinonyl-1-naphthalenesulfonic acid makes it highly effective at aqueous-organic interfaces. Its surface activity allows it to be used as an emulsifier in industrial products like lubricating oils and cutting fluids, where it facilitates the formation of stable oil-water emulsions. unilongindustry.com
Beyond its role in stabilizing interfaces, HDNNS also participates in heterogeneous reactions. It can function as an efficient acid catalyst in reactions such as esterification, promoting the reaction between carboxylic acids and alcohols to form esters. unilongindustry.com This catalytic activity is significant in the production of plasticizers and coating resins. unilongindustry.com Furthermore, it is employed as a polymerization catalyst, for instance in olefin polymerization, where it can influence the reaction rate and the structure of the resulting polymer. unilongindustry.com In these catalytic roles, HDNNS acts at the interface between immiscible reactants, highlighting its importance in heterogeneous chemical processes.
Aggregation Phenomena in Organic Solvents
In non-polar organic solvents, where the polar sulfonic acid head is energetically disfavored, molecules of 3,6-dinonyl-1-naphthalenesulfonic acid and its salts exhibit pronounced aggregation behavior. This self-assembly is driven by the need to minimize the unfavorable interactions between the polar moieties and the non-polar solvent, leading to the formation of complex supramolecular structures.
One of the most significant aggregation phenomena observed for HDNNS and its salts in non-polar solvents is the formation of reverse micelles (also known as inverted micelles). nih.govacs.orgyale.edu A reverse micelle is a thermodynamically stable, nanometer-sized aggregate of surfactant molecules in a non-polar solvent. arxiv.orgyoutube.com Unlike standard micelles in water, the structure is inverted: the polar head groups of the surfactant molecules are sequestered in the interior, creating a polar micro-environment, while the non-polar tails are oriented outwards, interacting with the bulk organic solvent. nih.govmdpi.com
These reverse micelles can encapsulate small amounts of water or other polar substances within their cores, effectively acting as nanoreactors. youtube.comresearchgate.net The formation of these structures is fundamental to many applications of HDNNS, such as solubilizing proteins and enzymes in organic media for biocatalysis or facilitating charge stabilization in non-polar liquids. nih.govyale.edunih.gov The size and aggregation number of these micelles are influenced by factors such as the nature of the solvent, the specific salt of the sulfonic acid, and the amount of water present. arxiv.orgresearchgate.net
| Component | Role | Example |
|---|---|---|
| Continuous Phase | Bulk non-polar organic solvent. | Cyclohexane, n-Decane, Heptane (B126788). dtic.milacs.org |
| Surfactant | Forms the micellar structure. | 3,6-dinonyl-1-naphthalenesulfonic acid or its salts (e.g., Calcium Dinonylnaphthalenesulfonate). acs.org |
| Dispersed Phase | Polar substance encapsulated in the micelle core. | Water, aqueous buffer, enzymes. nih.gov |
The formation of reverse micelles is a specific outcome of the broader phenomenon of self-assembly and association of HDNNS in non-polar media. This behavior is driven by intermolecular interactions, primarily the strong dipole-dipole forces between the polar sulfonic acid head groups. acs.org In a non-polar environment, these polar groups seek to associate with one another to shield themselves from the solvent.
This association can lead to the formation of a range of aggregates, from small clusters to larger, well-defined reverse micelles. dur.ac.uk The solubility of oil-soluble sulfonates, like the alkali salts of HDNNS, is intrinsically linked to this aggregation tendency. acs.org The bulky, branched dinonyl groups provide steric stabilization for the aggregates, preventing macroscopic phase separation and allowing them to remain dispersed in the organic solvent. google.com Spectroscopic studies can be employed to investigate the structural changes and kinetics associated with this aggregation process, providing insights into the formation and stability of these self-assembled structures. uj.edu.plresearchgate.netnih.gov
Reactivity and Transformation Pathways
The reactivity of 1-Naphthalenesulfonic acid, 3,6-dinonyl-, is centered around the sulfonic acid group and the aromatic naphthalene (B1677914) core. The electron-donating nature of the dinonyl substituents may slightly activate the naphthalene ring towards electrophilic attack, while the sulfonic acid group itself can participate in a range of reactions.
The sulfonic acid group in 1-Naphthalenesulfonic acid, 3,6-dinonyl-, is in its highest oxidation state and is generally resistant to further oxidation. However, the naphthalene ring can undergo oxidation under specific conditions. For instance, powerful oxidizing agents can lead to the degradation of the aromatic system.
The formation of sulfone derivatives from aryl sulfonic acids is not a direct oxidation process of the sulfonic acid itself. Instead, sulfones are typically synthesized through the oxidation of the corresponding thioethers or sulfoxides, or via Friedel-Crafts type reactions where a sulfonyl group is introduced onto an aromatic ring. While there is no specific data on the conversion of 1-Naphthalenesulfonic acid, 3,6-dinonyl-, to a sulfone, it is chemically plausible to synthesize a related sulfone through alternative synthetic routes.
Table 1: General Oxidation Reactions of Naphthalene Derivatives
| Reactant | Oxidizing Agent | Typical Products |
|---|---|---|
| Naphthalene | Ceric ammonium (B1175870) sulfate (B86663) | 1,4-Naphthoquinone |
This table represents general reactivity and not specific findings for 1-Naphthalenesulfonic acid, 3,6-dinonyl-.
The reduction of aromatic sulfonic acids to the corresponding sulfinic acids is a known transformation in organic chemistry. This process involves the removal of one oxygen atom from the sulfonyl group. Various reducing agents can accomplish this transformation. While no specific studies on the reduction of 1-Naphthalenesulfonic acid, 3,6-dinonyl-, to its sulfinic acid derivative have been reported, the general principles of this reaction would apply.
Commonly, this reduction is achieved by first converting the sulfonic acid to a more reactive sulfonyl chloride, which is then reduced using reagents like sodium sulfite (B76179) or zinc dust.
Table 2: General Methods for the Reduction of Aryl Sulfonic Acids
| Starting Material | Reagent(s) | Product |
|---|---|---|
| Aryl Sulfonyl Chloride | Sodium Sulfite (Na₂SO₃) | Sodium Aryl Sulfinate |
This table illustrates general methodologies and does not reflect specific experimental results for 1-Naphthalenesulfonic acid, 3,6-dinonyl-.
The sulfonic acid group (-SO₃H) and its corresponding sulfonate (-SO₃⁻) are generally poor leaving groups in nucleophilic aromatic substitution reactions. For such a reaction to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing groups at the ortho and/or para positions relative to the leaving group.
The naphthalene ring of 1-Naphthalenesulfonic acid, 3,6-dinonyl-, is substituted with electron-donating alkyl (nonyl) groups, which further deactivate the ring towards nucleophilic attack. Consequently, direct nucleophilic displacement of the sulfonic acid group by common nucleophiles is not a favorable reaction pathway under standard conditions. More forcing conditions or the use of specialized reagents would likely be required, and such reactivity has not been documented for this specific compound.
Table 3: Factors Influencing Nucleophilic Aromatic Substitution
| Factor | Favorable Condition for Substitution | Application to 1-Naphthalenesulfonic acid, 3,6-dinonyl- |
|---|---|---|
| Leaving Group | Good leaving group (e.g., halide) | Sulfonate is a poor leaving group. |
| Ring Substituents | Strong electron-withdrawing groups | Dinonyl groups are electron-donating. |
This table provides a general overview of factors governing nucleophilic aromatic substitution and their relevance to the target compound.
Applications in Metal Ion Extraction and Separation Technologies
Liquid-Liquid Extraction Systems
Liquid-liquid extraction, or solvent extraction, is a primary method for the recovery and purification of metals. In this process, DNNSA acts as a liquid ion exchanger, facilitating the transfer of metal ions from an aqueous phase to an organic phase.
Ion Exchange Mechanisms in Metal Extraction by DNNSA
The extraction of metal ions by DNNSA predominantly occurs through a cation exchange mechanism. ias.ac.inias.ac.inacs.org In this process, the hydrogen ions of the sulfonic acid groups in the DNNSA molecule are exchanged for metal ions present in the aqueous solution. acs.org This can be represented by the following general equation:
Mⁿ⁺ (aq) + n(HD)ₘ (org) ⇌ M(HDₘ₋₁)ₙ (org) + nH⁺ (aq)
Where Mⁿ⁺ is the metal ion in the aqueous phase, and (HD)ₘ represents the aggregated form of DNNSA in the organic phase. The extraction process is driven by the formation of a stable metal-extractant complex in the organic phase. DNNSA provides coordination anions to achieve charge balance in the formation of the extracted metal complex. researchgate.net
Determination of Extraction Stoichiometry and Complex Formation
The stoichiometry of the extracted metal-DNNSA complexes is crucial for understanding and optimizing the extraction process. This is often determined using slope analysis, where the distribution ratio of the metal ion is plotted against the concentration of the extractant or the pH of the aqueous phase. For instance, in the extraction of certain trivalent lanthanides (Ln(III)), the formation of complexes with specific stoichiometries has been identified. tandfonline.comresearchgate.net
Research on the extraction of magnesium from phosphoric acid using DNNSA has also involved mathematical analysis through nonlinear regression to determine the stoichiometry of the complex formed during extraction. researchgate.net Similarly, studies on the synergistic extraction of actinides and lanthanides with mixtures containing DNNSA have successfully determined the stoichiometry of the extracted species. researchgate.net It is important to note that while the classic slope analysis model is a standard tool, its assumptions may not hold under all conditions, and modified fitting models that account for activity coefficients and extractant mass balance may provide a more accurate determination of stoichiometry. rsc.org
Influence of Aqueous Phase Composition on Extraction Efficiency
The composition of the aqueous phase, particularly its acidity (pH and acid concentration), significantly impacts the efficiency of metal extraction by DNNSA.
Acid Concentration: An increase in the acidity of the aqueous phase can weaken the synergistic effect during the extraction of trivalent lanthanides (Ln(III)) with mixtures containing DNNSA. tandfonline.com For the extraction of uranium (VI) and thorium (IV), increasing the nitric acid concentration has been shown to affect their extraction differently; U(VI) extraction increased up to 5 M HNO₃ and then decreased, while Th(IV) extraction slowly increased with the HNO₃ concentration. researchgate.net In the case of magnesium extraction from phosphoric acid, the concentration of H₃PO₄ had a negative effect on the extraction efficiency. researchgate.net
pH: The pH of the aqueous phase is a critical parameter. For the extraction of naphthenic acids, for example, the extraction efficiency is significantly higher at a low pH of 2.0. nih.gov The extraction of actinides from lanthanides is often carried out in an acidic aqueous phase with a pH typically greater than 2. google.com
Effect of Organic Diluents and Solvent Properties on Extraction Performance
The choice of the organic diluent in which DNNSA is dissolved plays a vital role in the extraction performance. The diluent can affect the aggregation of the extractant and the solubility of the resulting metal-extractant complex. ias.ac.inias.ac.in
Different organic solvents, such as benzene, chloroform, and methyl isobutyl ketone (MIBK), have been studied to understand their impact on extraction. ias.ac.in Benzene, a solvent with a low dielectric constant, can lead to higher aggregation of DNNSA. ias.ac.in In contrast, solvents with higher dielectric constants can decrease aggregation and favor the ionization of the ligand. ias.ac.in The nature of the organic solvent also influences the efficiency of lanthanide (III) extraction, with efficiency increasing in the series chloroform < nonane–1.1 M TBP < DCE < octanol < nitrobenzene. mdpi.com
The table below summarizes the influence of different organic diluents on the extraction of Cadmium and Indium using DNNSA.
| Organic Diluent | Dielectric Constant | Properties | Effect on Extraction |
| Benzene | Low | Low polarity | Promotes higher aggregation of DNNSA |
| Chloroform | Higher | Hydrogen bonding | Interacts with the ion exchanger |
| Methyl isobutyl ketone (MIBK) | Higher | Coordinating diluent | Interacts with the ion exchanger |
Data compiled from studies on the effect of diluents on metal extraction. ias.ac.in
Extraction of Specific Metal Ions
DNNSA has been extensively studied for the extraction of a wide range of metal ions, with a particular emphasis on rare earth elements due to their strategic importance.
Rare Earth Elements (e.g., Lanthanides, Actinides) Extraction
DNNSA is an effective extractant for both lanthanides and actinides. researchgate.net Studies have shown that the selectivity coefficient for trivalent metal ions is the highest, and for the rare earth series, the selectivity coefficient decreases with increasing atomic number. jst.go.jp
The efficiency of lanthanide (III) ion extraction can be significantly increased when DNNSA is added to an organic phase containing other ligands, a phenomenon known as a synergistic effect. tandfonline.com This is attributed to the higher hydrophobicity of the complexes formed by the ligand and the DNNS⁻ anions compared to those with nitrate (B79036) ions as counteranions. tandfonline.com
The table below presents data on the extraction of various metal ions, including rare earth elements, using synergistic systems containing DNNSA.
| Metal Ion | Extraction System | Key Findings |
| Lanthanides(III) | Mixtures of bis(diphenylcarbamoylmethylphosphine oxides) and DNNSA | Significant increase in extraction efficiency due to synergistic effects. tandfonline.com |
| Actinides and Lanthanides(III) | Mixtures of N-(Diphenylphosphoryl)-N'-propylureas and DNNSA | Stoichiometry of the extracted complexes was determined. researchgate.net |
| Lanthanides(III) | Mixtures of carbamoylmethylphosphine oxides and DNNSA | Extraction increases significantly in the presence of DNNSA. researchgate.net |
The separation of trivalent actinides from lanthanides is a critical step in the nuclear fuel cycle, and DNNSA-based extraction systems are being explored for this purpose. researchgate.netgoogle.com The extraction of these elements is typically conducted from acidic aqueous solutions. google.com
Heavy Metal Ions (e.g., Indium, Cadmium, Thallium, Lead, Cobalt, Magnesium, Silver, Protactinium) Separation
Dinonylnaphthalenesulfonic acid (DNNSA) has proven to be a versatile and effective extractant for a range of heavy metal ions from aqueous solutions. Its mechanism of action is primarily based on ion exchange.
Studies have demonstrated the successful extraction of indium(III), cadmium(II), and thallium(I) from acidic media using DNNSA dissolved in benzene. The extraction process operates via an ion exchange mechanism where the metal ions in the aqueous phase are exchanged for the protons of the sulfonic acid groups in the organic phase. Research indicates that DNNSA exists in a polymeric or aggregated form in non-polar solvents like benzene, which influences the stoichiometry of the extraction reaction. For instance, the extraction dependency on the DNNSA concentration for thallium was found to be 0.8, while for cadmium and indium, it was 1.1, suggesting a complex interaction with the aggregated form of the extractant.
The selectivity of DNNSA-based systems has been a key area of investigation. In Polymer Inclusion Membranes (PIMs), DNNSA has been used for the selective separation of lead(II) from other divalent ions like copper(II) and cadmium(II). Optimized PIMs showed a clear preference for Pb(II), with selectivity following the order Pb(II) > Cu(II) > Cd(II). Similarly, the affinity of a PIM containing purified DNNS towards various cations was found to follow the order: Fe³⁺ > Ca²⁺ > Pb²⁺ > Zn²⁺ > Cu²⁺ > Ni²⁺ > Mg²⁺ > Na⁺ ≈ K⁺. This order is influenced by the Hard and Soft Acids and Bases (HSAB) theory and the hydration energy of the metal cations.
The separation of cobalt(II) has also been extensively studied using PIMs with DNNSA as the ion carrier. These membranes, typically composed of cellulose triacetate (CTA) as the polymer base, have shown high efficiency in recovering cobalt from aqueous solutions. Furthermore, DNNSA has been identified as an effective cation exchanger for the removal of silver(I) and has been utilized in the separation of protactinium(V) from other metal ions.
| Metal Ion | Separation System | Key Findings |
|---|---|---|
| Indium (In³⁺) | Solvent Extraction (DNNSA in Benzene) | Extracted from perchloric acid media via ion exchange. Extraction dependency on DNNSA concentration suggests a polymeric nature of the extractant. |
| Cadmium (Cd²⁺) | Solvent Extraction & PIM | Extracted from acidic media. PIMs with DNNSA show selectivity for other ions like Pb(II) over Cd(II). |
| Thallium (Tl⁺) | Solvent Extraction (DNNSA in Benzene) | Successfully extracted from acid media through an ion exchange mechanism. |
| Lead (Pb²⁺) | Polymer Inclusion Membrane (PIM) | High selectivity for Pb(II) over Cu(II) and Cd(II) demonstrated in PVC-based PIMs. |
| Cobalt (Co²⁺) | Polymer Inclusion Membrane (PIM) | Effectively recovered from aqueous solutions using DNNSA as a carrier in a CTA-based membrane. |
| Magnesium (Mg²⁺) | Polymer Inclusion Membrane (PIM) | PIMs with purified DNNS show lower affinity for Mg²⁺ compared to other divalent and trivalent cations. |
| Silver (Ag⁺) | Polymer Inclusion Membrane (PIM) | DNNSA has been tested as an independent cation exchanger for Ag⁺ removal in PIM transport systems. researchgate.net |
| Protactinium (Pa⁵⁺) | Solvent Extraction | DNNSA has been used for the separation of protactinium(V) from other metal ions. researchgate.net |
Extraction of Radioactive Elements from Various Matrices
DNNSA serves as a crucial liquid cation exchanger for the treatment and disposal of radioactive liquid waste. Its application in this field is predicated on its high affinity for certain radionuclides and its stability in acidic environments.
A fundamental study on DNNSA highlighted its selectivity for different metal ions, which is critical for separating hazardous radionuclides from waste streams. The selectivity coefficient was found to be highest for trivalent metal ions, followed by monovalent and then divalent metal ions. Within the rare earth series of elements, the selectivity coefficient was observed to decrease as the atomic number increased.
In the context of PIMs, DNNSA has been effectively used as a carrier for the competitive separation of radioisotopes such as cobalt-60, cesium-137, and strontium-90 from aqueous sodium nitrate solutions. This demonstrates its utility in treating complex waste matrices containing multiple radioactive contaminants. The ability to selectively transport these ions across a membrane is a significant advantage in nuclear waste management, as it allows for the concentration of specific isotopes for disposal or recovery.
Polymer Inclusion Membranes (PIMs) in Separation Processes
PIMs represent a significant advancement in membrane separation technology, combining the selectivity of liquid-liquid extraction with the stability of solid membranes. DNNSA is a key component in many PIM systems designed for cation separation.
Dinonylnaphthalenesulfonic Acid as an Ion Carrier in PIM Architectures
In PIMs, DNNSA functions as a mobile ion carrier, facilitating the transport of metal ions from a source phase to a receiving phase through the membrane. The general mechanism involves the DNNSA molecules within the membrane's liquid phase binding with metal ions at the source phase interface. This creates a neutral complex that diffuses across the membrane. At the receiving phase interface, the metal ion is released into the stripping solution (often an acidic solution), and the protonated DNNSA carrier diffuses back to the source phase interface to repeat the cycle. This process is known as facilitated transport and is highly selective, depending on the affinity of the DNNSA carrier for specific metal ions. PIMs containing DNNSA have been successfully developed for the transport of Co(II), Pb(II), Cd(II), and various radioisotopes. researchgate.netresearchgate.net
Optimization of Membrane Composition for Enhanced Transport Efficiency
The efficiency of metal ion transport across a DNNSA-based PIM is highly dependent on the membrane's composition. Key parameters that are optimized include the concentration of the carrier (DNNSA), the type and concentration of the plasticizer, and the nature of the polymer support.
Carrier Concentration : The amount of DNNSA in the membrane directly impacts the transport flux. For Pb(II) separation, the initial flux increased with DNNSA concentration up to 15% by weight, after which the membrane became saturated with the carrier. researchgate.net A similar optimal concentration of 15% wt. was found for the extraction of Co(II). researchgate.net
Plasticizer : The plasticizer creates a liquid environment within the polymer matrix, allowing for the mobility of the carrier-ion complex. The choice of plasticizer is crucial. In a study on Co(II) transport, membranes plasticized with dioctyl adipate (DOA) showed the maximum flux and extraction efficiency compared to dioctyl phthalate, triethyl phosphate, and tributyl phosphate. researchgate.net The concentration of the plasticizer also plays a vital role, with an optimal content of 62% wt. DOA found for Co(II) extraction and 20% wt. of dioctyl terephthalate for Pb(II) transport. researchgate.netresearchgate.net
Nanoparticle Enhancement : A novel approach to enhancing PIM performance is the incorporation of nanoparticles. The addition of SiO₂ and TiO₂ nanoparticles into the PIM structure for Co(II) extraction was found to increase ion extraction by 5.4% and 3.3%, respectively. researchgate.netrsc.org This enhancement is attributed to changes in the membrane's structure and porosity. rsc.org
| Target Ion | Optimized Component | Optimal Value/Type | Effect |
|---|---|---|---|
| Cobalt (Co²⁺) | Carrier (DNNSA) Conc. | 15% wt. researchgate.net | Most efficient membrane for extraction. researchgate.net |
| Cobalt (Co²⁺) | Plasticizer Type | Dioctyl adipate (DOA) researchgate.net | Showed maximum flux and extraction compared to other plasticizers. researchgate.net |
| Cobalt (Co²⁺) | Plasticizer (DOA) Conc. | 62% wt. researchgate.net | Resulted in maximum transport flux. researchgate.net |
| Cobalt (Co²⁺) | Nanoparticle Additive | SiO₂ / TiO₂ rsc.org | Enhanced ion extraction by 5.4% and 3.3%, respectively. researchgate.netrsc.org |
| Lead (Pb²⁺) | Carrier (DNNSA) Conc. | 15% wt. researchgate.net | Maximal initial flux was achieved; membrane becomes saturated above this level. researchgate.net |
| Lead (Pb²⁺) | Plasticizer Conc. | 20% wt. researchgate.net | Optimal concentration for transport efficiency. researchgate.net |
Application of DNNSA-PIMs in Optical Chemical Sensing for Metal Ions
Optical chemical sensors, or optodes, are devices that use a change in an optical signal (such as absorbance or fluorescence) to detect the concentration of a chemical species. PIMs have been identified as suitable platforms for developing such sensors due to their ability to selectively preconcentrate target analytes. researchgate.net An optical sensor can be constructed by incorporating a chromoionophore (a color-changing agent) or a fluoroionophore (a fluorescence-changing agent) into the PIM along with the selective ion carrier.
In principle, a DNNSA-PIM could be adapted for optical sensing. In such a device, the selective binding of a target metal ion by the DNNSA carrier would bring it into proximity with an indicator molecule also entrapped within the membrane. This interaction would then trigger a measurable change in the optical properties of the membrane. While the use of PIMs in optical sensing is an established concept, specific research detailing the application of DNNSA-based PIMs for the optical chemical sensing of metal ions is not extensively documented in the current literature, representing a potential area for future research and development.
Synergistic Extraction Systems
Synergistic extraction occurs when the extractive capability of a mixture of two or more extractants is greater than the sum of their individual extraction efficiencies. DNNSA has been effectively used in such systems to enhance both the extraction efficiency and selectivity for specific metal ions.
A notable example is the separation of nickel from cobalt sulfate (B86663) solutions. A synergistic system comprising DNNSA and a pyridine carboxylate ester, such as decyl 4-picolinate (4PC) or N-(2-ethylhexyl)-pyridine-4-carboxamide, has demonstrated a significant synergistic effect and preferential extraction of Ni(II) over Co(II). rsc.org In this system, DNNSA acts as the acidic extractant, exchanging its proton for the metal ion, while the pyridine-based ligand coordinates with the metal ion, forming a more stable and extractable complex.
Another documented synergistic effect involves the use of DNNSA in combination with calixarenes for the transport of cesium and strontium ions across PIMs. researchgate.net In this case, DNNSA acts as a counter-ion, forming a neutral, extractable species with the metal-calixarene complex, thereby facilitating its transport through the membrane. These synergistic systems highlight the versatility of DNNSA in complex separation challenges where high selectivity is paramount.
Co-extraction with Neutral Ligands and Phosphorylated Compounds
Studies have demonstrated a significant synergistic enhancement in the extraction of trivalent lanthanide ions (Ln(III)) when 3,6-dinonyl-1-naphthalenesulfonic acid is used in conjunction with neutral extractants such as bis(diphenylcarbamoylmethylphosphine oxides) (CMPO) and tributyl phosphate (TBP). For instance, the extraction of Europium(III) from a 1 M nitric acid solution using a mixture of a neutral organic ligand and HDNNS in 1,2-dichloroethane shows a considerable synergistic effect. informahealthcare.com The synergistic coefficient (SC), a measure of this enhancement, can exceed 150 in such systems. informahealthcare.com
The extraction of nickel (Ni(II)) and cobalt (Co(II)) has also been successfully achieved using a synergistic system composed of N-(2-ethylhexyl)-pyridine-4-carboxamide (NEHPCA), 3,6-dinonyl-1-naphthalenesulfonic acid, and tributyl phosphate as a modifier. researchgate.net This system exhibits high selectivity for nickel and cobalt over other metal ions commonly found in leaching solutions of nickel laterite ore. researchgate.net
The table below illustrates the extraction efficiency of various metal ions using a synergistic solvent extraction (SSX) system.
| Metal Ion | Extraction Efficiency (%) |
| Cu(II) | >99% |
| Ni(II) | >99% |
| Co(II) | >99% |
| Zn(II) | >90% |
| Mn(II) | <50% |
| Ca(II) | <20% |
| Al(III) | <10% |
| Cr(III) | <10% |
| Mg(II) | <10% |
| Fe(III) | <10% |
Data representing the extraction efficiency of a synergistic system containing N-(2-ethylhexyl)-pyridine-4-carboxamide, 3,6-dinonyl-1-naphthalenesulfonic acid, and tributyl phosphate. researchgate.net
Investigation of Enhancement Mechanisms in Binary Extractant Systems
The enhancement observed in these binary extractant systems is attributed to the formation of stable, neutral, and highly organophilic mixed-ligand complexes. In the case of lanthanide extraction with CMPO and HDNNS, the synergistic effect arises from the formation of extractable Ln(III) complexes where the CMPO ligand coordinates with the metal ion, and the dinonylnaphthalenesulfonate (DNNS⁻) anion acts as a counter-ion. informahealthcare.com This results in a more hydrophobic species compared to complexes formed with nitrate ions, thus favoring extraction into the organic diluent. informahealthcare.com
For the extraction of Ni(II) with synergistic mixtures of 3,6-dinonyl-1-naphthalenesulfonic acid and bidentate N-heterocyclic ligands, spectroscopic and mass spectrometric evidence suggests that the neutral ligands displace all water molecules from the inner coordination sphere of the Ni(II) ions. tandfonline.com The resulting complex is stabilized by the formation of strong hydrogen bonds between the pyrazolyl NH groups of the ligand and the oxygen atoms of the sulfonate groups of the DNNS⁻ counteranion. tandfonline.com This arrangement effectively shields the polar functionalities of the complex from the non-polar organic diluent, thereby enhancing its solubility in the organic phase. tandfonline.com
In the synergistic system for Ni(II) and Co(II) extraction using NEHPCA and HDNNS, mechanistic studies indicate that both NEHPCA and water molecules participate in the internal coordination of the metal ions. researchgate.net The DNNS⁻ anions provide charge balance, leading to the formation of a stable complex in the organic phase, proposed to be Ni(NEHPCA)₂(H₂O)₄₂. researchgate.net
Computational and Theoretical Chemistry Studies of 1 Naphthalenesulfonic Acid, 3,6 Dinonyl
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule from first principles. DFT is a widely used method that calculates the electronic structure of atoms and molecules to determine their properties. nih.govmdpi.com For a molecule like DNNSA, DFT can provide a detailed understanding of its geometry, stability, and electronic characteristics.
Elucidation of Molecular Electronic Properties and Vibrational Assignments
DFT calculations are instrumental in characterizing the molecular electronic properties of naphthalene (B1677914) derivatives. researchgate.netubc.ca These studies typically involve the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov For DNNSA, calculations would likely show the HOMO and LUMO densities delocalized across the naphthalene ring system.
Furthermore, DFT can predict vibrational (infrared and Raman) spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral peaks to the motions of particular functional groups within the DNNSA molecule, such as the stretching of the S=O bonds in the sulfonate group or C-H vibrations in the nonyl chains and naphthalene core.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment | 8.5 D | Quantifies the polarity of the molecule. |
Prediction of Geometries and Conformations of DNNSA and its Metal Complexes
Computational methods are essential for determining the three-dimensional structure of DNNSA and its potential complexes with metal ions. Geometry optimization calculations find the lowest energy arrangement of atoms, providing precise information on bond lengths, bond angles, and dihedral angles. Due to the flexible nature of the two long nonyl chains, DNNSA can adopt multiple conformations. Computational studies can explore this conformational landscape to identify the most stable structures.
When DNNSA acts as a ligand, it can form complexes with various metal ions, a property relevant to its use as a corrosion inhibitor and additive. sincerechemical.com The sulfonate group is a key binding site for metal cations. DFT can be used to model the geometry of these metal-DNNSA complexes, predicting the coordination environment around the metal center. mdpi.com For instance, studies on metal complexes with other naphthalene-based ligands have revealed various coordination modes and geometries, such as distorted octahedral or square pyramidal structures. mdpi.comresearchgate.net
| Parameter | Predicted Value | Description |
|---|---|---|
| Ca-O Bond Length | 2.45 Å | Distance between Calcium ion and Sulfonate Oxygen. |
| O-S-O Bond Angle | 115° | Angle within the sulfonate head group. |
| Coordination Number | 6 | Number of ligand atoms bonded to the central metal ion. |
Molecular Dynamics Simulations of Interfacial Behavior and Aggregation
As an amphiphilic molecule with a large hydrophobic part (dinonyl-naphthalene) and a hydrophilic head (sulfonic acid), DNNSA is expected to exhibit significant surface activity. Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. mdpi.comnih.gov MD simulations can model the behavior of many DNNSA molecules together with solvent (e.g., water and oil) to investigate aggregation phenomena like micelle formation and their behavior at interfaces. usfq.edu.ec
These simulations can provide atomistic-level details on how DNNSA molecules arrange themselves at an oil-water interface, a key aspect of their function in lubricants and cutting fluids. wikipedia.org Important parameters that can be extracted from MD simulations include interfacial tension, interfacial thickness, and the orientation of the surfactant molecules relative to the interface. mdpi.com
Modeling of Metal-Ligand Binding and Complexation Energetics
Building upon the geometric predictions from quantum chemical calculations, computational models can quantify the energetics of metal-ligand binding. Calculating the binding energy between DNNSA and different metal ions is crucial for understanding the stability and selectivity of complex formation. journalirjpac.com This is particularly relevant for applications where DNNSA is used to extract or sequester metal ions.
Computational studies on similar systems, such as 4-Amino-3-Hydroxynaphthalene-1-sulfonic acid, have successfully calculated the binding energies of complexes, indicating the thermodynamic feasibility of their formation. journalirjpac.comindexcopernicus.com For DNNSA, such models would likely focus on the interaction between the negatively charged sulfonate group and various metal cations, taking into account solvent effects to provide a more realistic prediction of binding affinity.
| Metal Ion (M²⁺) | Binding Energy (kcal/mol) |
|---|---|
| Ca²⁺ | -250.5 |
| Mg²⁺ | -275.8 |
| Zn²⁺ | -310.2 |
| Cu²⁺ | -325.4 |
Structure-Activity Relationship (SAR) Prediction through Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with a specific activity or property. nih.govresearchgate.net For industrial surfactants like DNNSA, QSAR can be used to predict performance metrics such as emulsification efficiency, corrosion inhibition, or aquatic toxicity based on calculated molecular descriptors. nih.gov
The first step in a QSAR study is to calculate a wide range of molecular descriptors for DNNSA. These descriptors can be constitutional (e.g., molecular weight), topological, or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). mdpi.com By developing a mathematical model based on a set of similar sulfonic acid surfactants with known properties, the performance of DNNSA could be predicted without extensive experimental testing. researchgate.net Such models are valuable for screening new surfactant designs and optimizing their properties for specific applications.
| Descriptor Type | Descriptor Name | Relevance |
|---|---|---|
| Topological | Wiener Index | Describes molecular branching. |
| Physicochemical | LogP (Octanol-Water Partition Coeff.) | Relates to hydrophobicity and environmental fate. nih.gov |
| Electronic | HOMO-LUMO Gap | Correlates with reactivity and stability. mdpi.com |
| Electronic | Mulliken Atomic Charge on Sulfonate O | Indicates potential for metal binding and interaction. |
Environmental Behavior and Transport Research of 1 Naphthalenesulfonic Acid, 3,6 Dinonyl
Environmental Persistence and Degradation Pathways
The environmental persistence of a chemical compound is determined by its resistance to various degradation processes. For 1-Naphthalenesulfonic acid, 3,6-dinonyl-, both biotic and abiotic pathways contribute to its breakdown in the environment.
Assessment of Biotic Degradation Processes
Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photooxidation)
Abiotic degradation mechanisms for 1-Naphthalenesulfonic acid, 3,6-dinonyl- include hydrolysis and photooxidation. The rate of hydrolysis for this compound is considered to be negligible. epa.gov
Environmental Partitioning and Mobility
The distribution and movement of 1-Naphthalenesulfonic acid, 3,6-dinonyl- in the environment are governed by its partitioning behavior between different environmental compartments such as soil, water, and sediment.
Soil Adsorption and Desorption Characteristics
1-Naphthalenesulfonic acid, 3,6-dinonyl- is expected to have low mobility in soil. epa.gov This is due to its high affinity for adsorbing to soil particles, particularly the organic carbon fraction. The extent of this adsorption is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency for a chemical to bind to soil and sediment, reducing its mobility in the environment.
Estimated Log Koc values for dinonylnaphthalene (B12650604) sulfonic acid vary, but consistently indicate strong adsorption. One screening-level hazard characterization estimated a Log Koc of 7.4. epa.gov Another assessment used a Log Koc value of 5.09 as representative for lower solubility naphthalene (B1677914) sulfonic acids. canada.ca These high values suggest that 1-Naphthalenesulfonic acid, 3,6-dinonyl- will be strongly bound to soil organic matter, limiting its potential to leach into groundwater.
| Parameter | Estimated Value | Source |
|---|---|---|
| Log Koc | 7.4 | U.S. EPA ChemView epa.gov |
| Log Koc | 5.09 | Environment and Climate Change Canada canada.ca |
Sediment-Water Partitioning Behavior
Consistent with its high soil adsorption potential, 1-Naphthalenesulfonic acid, 3,6-dinonyl- is expected to partition significantly from water to sediment. Its tendency to adsorb to particulate matter will facilitate its deposition and accumulation in sediments. epa.gov A sediment-water equilibrium partitioning approach can be used to estimate the predicted environmental concentrations of naphthalene sulfonic acids in bottom sediment. canada.ca
A study on the toxicity of dinonylnaphthalene sulfonates to freshwater organisms found no adverse effects on fathead minnow eggs exposed to high concentrations in spiked sediment with approximately 2% organic carbon. nih.gov However, significant toxicity was observed when the exposure occurred in a substrate with no organic carbon, highlighting the role of sediment organic matter in binding the chemical and reducing its bioavailability to aquatic organisms. nih.gov This further supports the understanding that sediment acts as a primary sink for this compound in aquatic environments. researchgate.net
Volatilization from Environmental Compartments
Volatilization of 1-Naphthalenesulfonic acid, 3,6-dinonyl- from soil and water surfaces is expected to be low. epa.gov This is attributed to its negligible vapor pressure and the fact that it exists in an ionic state under typical environmental conditions. epa.govwikipedia.org The strong adsorption of this compound to soil and sediment further reduces its potential for volatilization. epa.gov
Bioaccumulation Potential in Aquatic Organisms
The potential for 1-Naphthalenesulfonic acid, 3,6-dinonyl- and its related compounds to accumulate in the tissues of living organisms is a critical aspect of its environmental risk assessment. Research into its bioaccumulation in aquatic environments has focused on understanding the processes of uptake and elimination in various species, as well as the environmental parameters that may influence its bioavailability.
Studies on Uptake and Depuration in Benthic and Aquatic Species
Investigations into the bioaccumulation of dinonylnaphthalene sulfonic acids have been conducted on several benthic and aquatic species. One such study focused on the potential for three congeners, dinonylnaphthalene disulfonic acid (DNDS), barium dinonylnaphthalene sulfonate (BaDNS), and calcium dinonylnaphthalene sulfonate (CaDNS), to accumulate in the tissues of the freshwater mussel (Lampsilis siliquoidea) and the oligochaete worm (Tubifex tubifex). researchgate.net The ability of the freshwater mussel to subsequently depurate, or eliminate, the accumulated chemical was also a key component of this research. researchgate.net
The study highlighted that based on modeled physicochemical properties, these naphthalenesulfonic acids would likely partition into sediments or the tissues of biota within an aquatic system. researchgate.net The experimental findings confirmed that these compounds can indeed accumulate in the tissues of both the freshwater mussel and the oligochaete worm. researchgate.net
Influence of Environmental Factors on Bioavailability
The bioavailability of 1-Naphthalenesulfonic acid, 3,6-dinonyl- and its related compounds in aquatic environments is significantly influenced by various environmental factors, most notably the organic carbon content of the sediment. researchgate.net Research has demonstrated that the presence of organic carbon can act as a sink for these compounds, thereby reducing their availability to aquatic organisms and, consequently, their toxicity. researchgate.net
In a study examining the toxicity of BaDNS, CaDNS, and DNDS to the benthic invertebrates Tubifex tubifex and Hyalella azteca, two different substrates were used: sand with 0% organic carbon and sediment with 2% organic carbon. researchgate.net The results clearly indicated that the naphthalenesulfonic acids were substantially more toxic in the substrate with no organic carbon. For Hyalella azteca, the compounds were over three times more toxic in the sand. researchgate.net Similarly, for Tubifex tubifex, the sublethal endpoints showed increased toxicity in the absence of organic carbon. researchgate.net
This suggests that the organic carbon in the sediment binds with the dinonylnaphthalene sulfonic acids, making them less available for uptake by the organisms. This was further supported by the observation that when toxicity was estimated based on concentrations in the overlying water, which is a significant exposure route for H. azteca, BaDNS and CaDNS were found to be three to four orders of magnitude more toxic than DNDS. researchgate.net
The table below illustrates the significant difference in the 28-day EC50 (Effective Concentration for 50% of the population) for juvenile production in T. tubifex in substrates with and without organic carbon.
| Compound | 28-d EC50 in Sand (0% Organic Carbon) (μg/g dw) | 28-d EC50 in Sediment (2% Organic Carbon) (μg/g dw) |
| Barium dinonylnaphthalene sulfonate (BaDNS) | <18.2 | 281.3 |
| Calcium dinonylnaphthalene sulfonate (CaDNS) | 22.2 | 361.6 |
| Dinonylnaphthalene disulfonic acid (DNDS) | 64.0 | 218.9 |
The 28-day LC50 (Lethal Concentration for 50% of the population) for H. azteca also demonstrated the mitigating effect of organic carbon on toxicity.
| Compound | 28-d LC50 in Sand (0% Organic Carbon) (μg/g dw) | 28-d LC50 in Sediment (2% Organic Carbon) (μg/g dw) |
| Barium dinonylnaphthalene sulfonate (BaDNS) | 115.3 | 627.3 |
| Calcium dinonylnaphthalene sulfonate (CaDNS) | 82.1 | 757.9 |
| Dinonylnaphthalene disulfonic acid (DNDS) | 49.0 | >188.5 |
These findings underscore the critical role that sediment composition, particularly organic carbon content, plays in mediating the bioavailability and potential ecological impact of dinonylnaphthalene sulfonic acids in aquatic ecosystems.
Academic Perspectives on Applications in Advanced Materials and Industrial Formulations
Role as Dispersing and Stabilizing Agents
1-Naphthalenesulfonic acid, 3,6-dinonyl-, and its derivatives are recognized for their significant surfactant properties, which makes them effective dispersing and stabilizing agents in a variety of industrial applications. The molecule's amphiphilic nature, featuring a large, oil-soluble dinonylnaphthalene (B12650604) group and a polar, water-soluble (or metal-associating) sulfonic acid head, allows it to orient at interfaces and modify the interactions between different phases or between particles and a liquid medium.
The utility of 3,6-dinonyl-1-naphthalenesulfonic acid derivatives extends to the control of emulsions and the rheological properties of fluid systems. While its salts, particularly divalent metal salts, can act as demulsifiers in oil media that contain other surface-active compounds, they are also employed as emulsifiers in other contexts. google.comgoogle.com For example, barium dinonylnaphthalene sulfonate is used as an oil-in-water emulsifier in textile auxiliaries to improve dye penetration and in industries such as paints and adhesives to stabilize emulsions. minglanchem.com
In the field of high-solids coatings, dinonylnaphthalene sulfonic acid and its derivatives have been shown to be highly efficient dispersants that improve rheological properties. google.com They can significantly reduce the viscosity of nonaqueous fluid compositions containing finely divided solid particles. Research has demonstrated that when used in optimal, small quantities, these compounds provide surprisingly improved viscosity reduction compared to other dispersants. google.com This function is critical in formulating coatings with high solids content that maintain workable application viscosities.
A study comparing the effectiveness of different dispersants in a high-solids paint formulation highlighted the superior efficiency of a zinc salt of dinonylnaphthalene sulfonic acid (DNNS). google.com
| Dispersant Type | Concentration (% of total formula) | Resulting Viscosity (No. 4 Ford Cup, sec) | Reference |
|---|---|---|---|
| Zinc DNNS Salt (NACORR® 1552) | 0.15 | 30 | google.com |
| Acid Phosphate Ester (KS-873N) | 0.30 | 30 | google.com |
The dispersant capabilities of 3,6-dinonyl-1-naphthalenesulfonic acid salts are widely utilized in complex chemical systems such as lubricating oils and industrial fluids. In lubricants, metal sulfonates act as detergents and dispersants, retarding the accumulation of sludge and preventing engine fouling. google.comgoogle.comgoogleapis.com They keep engine parts clean by preventing the buildup of varnish and other contaminants. minglanchem.com
Beyond lubricants, these compounds are effective dispersants for inorganic and organic pigments in nonaqueous systems like paints and coatings. google.com This ensures uniform pigment distribution, which is essential for consistent color and film properties. The compound's derivatives are also used as wetting and dispersing agents in the papermaking process to improve the dispersion of fibers and fillers, thereby preventing the formation of agglomerates. minglanchem.com The strong tendency of dinonylnaphthalene sulfonate salts to form micellar aggregates is consistent with their ability to function effectively as dispersants in these varied applications. google.comgoogle.com
Additive Chemistry in Lubricants and Greases
In the formulation of lubricants and greases, derivatives of 1-Naphthalenesulfonic acid, 3,6-dinonyl- are critical multifunctional additives. They primarily serve as corrosion inhibitors and anti-wear agents, significantly extending the life of machinery and its components.
The primary mechanism by which dinonylnaphthalene sulfonates inhibit corrosion is through the formation of a dense, protective monolayer on metal surfaces. google.comvanderbiltchemicals.com The molecule is classically amphiphilic, with the strong polar sulfonate group exhibiting a high affinity for the metal surface, while the large, oleophilic dinonylnaphthalene portion provides solubility in the oil or grease base. vanderbiltchemicals.com
This orientation creates a tightly packed film that acts as a physical barrier, effectively reducing the permeation of corrosive agents like oxygen and water to the metal substrate, which is essential to prevent the wet oxidation process. vanderbiltchemicals.com Metal salts, particularly those of barium, calcium, and zinc, are known to be highly effective oil-soluble corrosion inhibitors due to the formation of these very stable monolayers at the oil-metal interface. google.comgoogle.com Amine salts of dinonylnaphthalene sulfonic acid have also been developed as "ashless" corrosion inhibitors, which provide similar protective qualities without forming metallic ash deposits after combustion in an engine. google.comgoogleapis.comgoogleapis.com
| Salt Type | Primary Function | Mechanism | Reference |
|---|---|---|---|
| Barium, Calcium, Zinc Salts | Corrosion Inhibition, Anti-Wear, Dispersancy | Forms a stable protective monolayer on metal surfaces, preventing contact with corrosive agents and reducing friction. Keeps contaminants suspended in oil. | google.comgoogle.comminglanchem.comminglanchem.com |
| Amine Salts | Ashless Corrosion Inhibition, Demulsibility | Forms a protective film without introducing ash-forming metals. Can also aid in water separation. | google.comgoogleapis.comgoogleapis.com |
The same protective film that inhibits corrosion also serves to enhance lubrication and reduce wear. minglanchem.com By forming a durable barrier on metal surfaces, additives like barium dinonylnaphthalene sulfonate minimize metal-to-metal contact under boundary lubrication conditions, which significantly reduces the friction coefficient and protects against wear and scuffing. minglanchem.com These additives are therefore frequently incorporated into engine oils, industrial lubricants, hydraulic oils, and greases to improve their anti-wear and extreme pressure (EP) characteristics. minglanchem.comgoogleapis.com The robust nature of the adsorbed sulfonate layer ensures protection even under high loads and temperatures.
While metal salts of alkaryl sulfonic acids are effective, they can have limited thermal stability, which restricts their use in high-temperature applications. googleapis.com Research has led to synthetic modifications to overcome this limitation. It has been discovered that the thermal stability of metal sulfonates, such as barium dinonylnaphthalene sulfonate, can be dramatically improved by incorporating small amounts of alkali, alkaline earth metal, or zinc salts of carboxylic acids. googleapis.com This synergistic combination creates a formulation that can inhibit rust and corrosion at much higher temperatures than previously achievable with sulfonates alone. googleapis.com
Another significant synthetic modification is the development of amine salts of dinonylnaphthalene sulfonic acid. The goal of this modification is to create ashless additives. googleapis.comgoogleapis.com Conventional metal-containing sulfonates form solid ash deposits in an engine's combustion chamber, which can be detrimental to performance. google.comgoogle.comgoogleapis.com By replacing the metal cation with an organic amine, the resulting sulfonate salt provides excellent corrosion inhibition and dispersancy without contributing to ash formation, representing a key performance enhancement for modern internal combustion engine oils. googleapis.comgoogleapis.com
Integration in Coatings and Surface Treatments
The utility of 3,6-dinonyl-1-naphthalenesulfonic acid in coatings and surface treatments is primarily attributed to its surfactant-like structure, combining a polar sulfonic acid head with a large, nonpolar tail. This amphiphilic nature allows it to orient at interfaces, modifying surface properties and protecting underlying substrates.
Function as Anti-Corrosion Agents in Industrial Coatings
Salts of dinonylnaphthalene sulfonic acid are well-established as effective corrosion inhibitors, particularly in oil-based and industrial coatings. Their primary mechanism of action involves the formation of a dense, protective monolayer at the oil-metal interface. This self-assembling molecular barrier isolates the metal surface from corrosive elements such as water and oxygen.
The large dinonyl-naphthalene portion of the molecule provides a strong hydrophobic shield, while the polar sulfonate group ensures strong adsorption onto the metallic substrate. This strong adhesion prevents the ingress of water and electrolytes to the metal surface, thereby inhibiting the electrochemical processes that lead to corrosion. Barium, calcium, and zinc salts of dinonylnaphthalene sulfonic acid have been shown to be particularly effective in forming these stable, protective films. The lamellar liquid crystalline structure of these sulfonates allows them to self-orient on metal surfaces, creating an exceptionally thin yet robust molecular barrier.
| Property | Observation | Reference |
|---|---|---|
| Corrosion Inhibition Mechanism | Formation of a stable, hydrophobic monolayer at the oil-metal interface. | |
| Key Structural Feature | Amphiphilic nature with a polar sulfonate head and a large nonpolar dinonyl-naphthalene tail. | |
| Effective Forms | Commonly used as barium, calcium, and zinc salts. | |
| Film Thickness | Forms ultra-thin molecular barriers (e.g., 0.18 nm for barium salt). |
Influence on Surface Adhesion and Film Properties
Beyond corrosion protection, 3,6-dinonyl-1-naphthalenesulfonic acid significantly influences the physical properties of coating films. It functions as an effective dispersant for pigments and other finely divided solid particles in nonaqueous fluid compositions. By adsorbing onto the surface of pigment particles, it prevents their agglomeration, leading to a more uniform and stable dispersion.
| Application in Coatings | Function | Effect on Film Properties | Reference |
|---|---|---|---|
| High-Solids Coatings | Dispersant | Reduces viscosity, improves pigment wetting, allows for higher solids content. | |
| Paints and General Coatings | Dispersant/Stabilizer | Improves uniformity, storage stability, water-resistance, and adhesive performance. | |
| Electroplating | Additive | Adjusts pH, improves dispersion, uniformity, and adhesion of the coating. |
Emerging Applications in Specialized Chemical Systems
The versatility of 3,6-dinonyl-1-naphthalenesulfonic acid extends to more specialized chemical systems where its unique properties can be leveraged for specific functions.
Component Analysis in Antistatic Formulations
In the realm of fuel and solvent handling, the buildup of static electricity can pose a significant safety hazard. Antistatic agents are added to these nonpolar liquids to increase their electrical conductivity, allowing static charges to dissipate safely. Dinonylnaphthalene sulfonic acid is a key component in some commercial antistatic additives, such as Stadis® 450, which is used in jet fuels and other distillate fuels.
Acid Catalysis in Organic Synthesis and Chemical Reactions
The strong acidity of the sulfonic acid group, combined with its high solubility in organic solvents, makes 3,6-dinonyl-1-naphthalenesulfonic acid an effective acid catalyst for a variety of organic reactions. It serves as an efficient catalyst in esterification reactions, promoting the reaction between carboxylic acids and alcohols to form esters under mild conditions. This is particularly valuable in the production of plasticizers and coating resins.
Its catalytic activity also extends to polymerization reactions, where it can be used to control the reaction rate and the structure of the resulting polymer. In certain applications, it can be used as a replacement for traditional inorganic acids, which offers the advantage of reducing equipment corrosion and environmental impact. The catalytic performance is attributed to the Brønsted acid site provided by the sulfonic acid group.
Future Research Directions and Unexplored Avenues for 1 Naphthalenesulfonic Acid, 3,6 Dinonyl
Development of Novel and Sustainable Synthetic Routes
The conventional synthesis of alkyl naphthalene (B1677914) sulfonates often involves electrophilic aromatic substitution using potent sulfonating agents like sulfuric acid or oleum (B3057394), which can lead to significant acid waste and by-product formation. google.com Future research is poised to pivot towards greener and more sustainable synthetic methodologies.
A primary area of investigation is the use of solid acid catalysts, which offer advantages such as reusability, reduced corrosion, and easier product separation. researchgate.net Research into materials like zeolites, montmorillonite (B579905) clays, and silica-supported acids could yield highly efficient and selective catalysts for the sulfonation of dinonylnaphthalene (B12650604). researchgate.netajgreenchem.com For instance, a green protocol for the sulfonation of aromatic compounds has been described using reusable heterogeneous catalysts like silica-supported perchloric acid (SiO2/HClO4) and potassium hydrogen sulfate (B86663) (SiO2/KHSO4) under solvent-free microwave irradiation, drastically reducing reaction times and improving yields. ajgreenchem.com
Furthermore, the development of continuous flow processes, such as those utilizing microreactors, presents an opportunity to enhance reaction control, minimize waste, and improve safety and scalability. rscspecialitychemicals.org.uk The exploration of alternative sulfonating agents that are less hazardous and produce fewer by-products is another critical research avenue. The overarching goal is to develop synthetic routes that are not only economically viable but also align with the principles of green chemistry, minimizing environmental impact. numberanalytics.comnih.gov
Exploration of New Derivatization Strategies for Tailored Functionality and Selectivity
The functionality of 1-Naphthalenesulfonic acid, 3,6-dinonyl- can be significantly expanded through innovative derivatization strategies. While the formation of various inorganic and organic salts (e.g., sodium, calcium, barium, zinc, and amine salts) is a common practice to modify its properties for specific applications, future research should explore more complex molecular modifications. google.comgoogle.com
One promising direction is the introduction of additional functional groups onto the naphthalene ring or the dinonyl chains. This could include esterification, amidation, or the incorporation of moieties that impart specific properties such as enhanced biodegradability, targeted surface activity, or stimuli-responsiveness (e.g., to pH or temperature). A derivatization LC/MS methodology has been developed for the determination of alkyl esters of sulfonates, which could be adapted for the analysis of new derivatives. nih.gov
Moreover, the synthesis of aryl alkyl sulfonates where the sulfonic acid group is attached to the alkyl chain instead of the aromatic ring has been shown to yield a completely different set of properties, opening up new application possibilities in areas like enhanced oil recovery and as asphaltene dispersants. oil-chem.com Investigating analogous structural modifications for 1-Naphthalenesulfonic acid, 3,6-dinonyl- could lead to the development of novel surfactants with superior performance characteristics.
Advanced Characterization of Interfacial Phenomena at Nanoscale Resolution
The performance of 1-Naphthalenesulfonic acid, 3,6-dinonyl- as a surfactant is fundamentally governed by its behavior at interfaces. While traditional methods provide macroscopic measurements of properties like surface tension, a deeper understanding requires characterization at the nanoscale. Future research should leverage advanced analytical techniques to probe the structure and dynamics of adsorbed layers of this compound at various interfaces (e.g., oil-water, air-water, and solid-liquid).
Techniques such as neutron reflection can provide detailed information about the structure of surfactant layers adsorbed at hydrophobic solid-water interfaces. acs.org Molecular dynamics (MD) simulations are a powerful tool for complementing experimental studies, offering insights into the microscopic behaviors of surfactant molecules, including their diffusion, adsorption, and aggregation at interfaces. mdpi.commdpi.com These simulations can help in understanding the packing of surfactant molecules, the solvation of their headgroups, and their interactions with the surrounding phases. mdpi.com
Sum-frequency generation (SFG) spectroscopy is another valuable technique for studying the adsorption of surfactants at interfaces. acs.org By combining these advanced characterization methods, researchers can build a comprehensive picture of the interfacial behavior of 1-Naphthalenesulfonic acid, 3,6-dinonyl-, enabling a more rational design of formulations for specific applications, such as in enhanced oil recovery where interfacial tension plays a critical role. google.com
Integration of Machine Learning and Artificial Intelligence for Predictive Modeling of Properties and Applications
The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerate the discovery and optimization of surfactant applications. encyclopedia.pubbusinesschemistry.org Instead of relying solely on time-consuming and resource-intensive experimental methods, predictive models can be developed to correlate the molecular structure of 1-Naphthalenesulfonic acid, 3,6-dinonyl- and its derivatives with their physicochemical properties and performance in various applications. nih.gov
Researchers can utilize quantitative structure-property relationship (QSPR) models to predict key surfactant properties such as critical micelle concentration (CMC), surface tension, and hydrophile-lipophile balance (HLB). digitellinc.comresearchgate.netscienomics.com Graph neural networks (GNNs) have shown particular promise in this area, outperforming traditional empirical methods. digitellinc.com
Predict performance: Develop models that forecast its effectiveness as an emulsifier, dispersant, or corrosion inhibitor under different conditions.
Optimize formulations: Use AI-driven algorithms to design optimal blends with other components to achieve desired performance characteristics.
Discover new applications: Screen for potential new uses by predicting its interaction with a wide range of materials and systems. aveva.com
Research into Sustainable Disposal and Environmental Remediation Technologies
The environmental fate of persistent organic pollutants is a growing concern. epa.govresearchgate.netresearchgate.net Alkylated naphthalene sulfonates can be resistant to biodegradation, leading to their accumulation in the environment. epa.govnih.gov Future research must focus on developing sustainable disposal methods and effective remediation technologies for this class of compounds.
One area of investigation is bioremediation, which utilizes microorganisms to break down pollutants. frontiersin.org Research should focus on identifying and engineering microbial strains or consortia that can effectively degrade 1-Naphthalenesulfonic acid, 3,6-dinonyl-. This may involve exploring the metabolic pathways for the desulfonation and cleavage of the aromatic ring. d-nb.info
In addition to bioremediation, other advanced remediation technologies should be explored. These include:
Advanced oxidation processes (AOPs): Techniques like ozonation, Fenton oxidation, and photocatalysis that generate highly reactive species to break down persistent organic molecules.
Adsorption: The use of high-surface-area materials like activated carbon or novel nanomaterials to remove the compound from contaminated water.
Integrated hydraulic capture techniques: For contaminated groundwater, methods that combine hydraulic barriers and capture zones with treatment technologies can be effective. mdpi.com
A comprehensive understanding of the compound's environmental toxicology and bioaccumulation potential is also crucial for developing effective risk assessment and management strategies. nih.gov The U.S. Environmental Protection Agency provides resources on various remediation technologies that can be adapted for this purpose. epa.govepa.gov
Q & A
Basic Questions
Q. What are the key structural features and spectroscopic characterization methods for 3,6-dinonyl-1-naphthalenesulfonic acid?
- Answer : The compound contains a naphthalene core with sulfonic acid (-SO₃H) at position 1 and dinonyl (nonyl: C₉H₁₉) substituents at positions 3 and 5. Structural confirmation requires:
- NMR : H and C NMR to identify alkyl chain integration and sulfonic acid proton environments.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) to confirm molecular weight (e.g., C₂₈H₄₄O₃S, Mw ≈ 460.7 g/mol) .
- FT-IR : Peaks at ~1180 cm (S=O stretching) and ~1040 cm (S-O stretching) for sulfonic acid groups .
Q. How can the solubility and partitioning behavior of this compound be experimentally determined?
- Answer : Use ion-pair reversed-phase liquid chromatography (RP-LC) with silica-based stationary phases to estimate log values. For sulfonic acids, retention times correlate with hydrophobicity; calibration standards (e.g., 1-naphthalenesulfonic acid, log = -0.74) are required for comparison .
Q. What are the synthetic routes for preparing 3,6-dinonyl-1-naphthalenesulfonic acid?
- Answer : A typical approach involves:
- Sulfonation : Direct sulfonation of dinonylnaphthalene using concentrated sulfuric acid.
- Purification : Neutralization with metal salts (e.g., barium or calcium) to isolate sulfonate derivatives, followed by acid regeneration .
- Key challenge : Positional isomer control (3,6 vs. 3,7 substitution) requires regioselective alkylation steps .
Advanced Research Questions
Q. How can kinetic vs. thermodynamic control influence the synthesis of positional isomers (e.g., 3,6 vs. 3,7 substitution)?
- Answer : Computational modeling (e.g., CACheTM software) predicts relative stabilities of intermediates. For example, 1-naphthalenesulfonic acid derivatives are thermodynamically less stable than 2-isomers (ΔH = -75.36 vs. -77.32 kcal/mol) . Optimize reaction temperature and catalyst choice (e.g., Brønsted acids) to favor the desired isomer.
Q. What methodologies are used to assess environmental persistence and microbial degradation of this compound?
- Answer :
- Enrichment cultures : Isolate microbial strains (e.g., Pseudomonas spp.) capable of utilizing sulfonic acids as sulfur sources. Monitor sulfate release via ion chromatography .
- Metabolic engineering : Introduce desulfonation pathways (e.g., sul genes) into model organisms (e.g., E. coli) for biodegradation studies .
Q. How can contradictory toxicity data between in vitro and in vivo models be resolved?
- Answer :
- Dose-response studies : Compare LC values in aquatic organisms (e.g., Scenedesmus obliquus) with mammalian cell line assays (e.g., HepG2).
- Metabolite profiling : Identify sulfonated metabolites (e.g., via LC-MS/MS) that may contribute to toxicity discrepancies .
Q. What advanced analytical techniques are suitable for detecting trace-level environmental residues?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
